molecular formula C15H21N3O6S B063561 N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine CAS No. 173951-83-2

N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine

Cat. No.: B063561
CAS No.: 173951-83-2
M. Wt: 371.4 g/mol
InChI Key: FNYGSFIGPKAOOG-UHFFFAOYSA-N
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Description

N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a tert-butyloxycarbonyl group and a 4-nitrophenylsulfonyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine typically involves multiple steps. One common method starts with the protection of the piperazine ring using a tert-butyloxycarbonyl (Boc) group. This is followed by the introduction of the 4-nitrophenylsulfonyl group through a sulfonylation reaction. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of microreactor technology can provide better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine.

    Substitution: Replacement of the sulfonyl group with a nucleophile.

Scientific Research Applications

N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The sulfonyl group can act as an electrophile, participating in reactions with nucleophiles in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-((4-Nitrophenyl)sulfonyl)piperazine: Lacks the tert-butyloxycarbonyl group.

    N-(tert-butyloxycarbonyl)piperazine: Lacks the 4-nitrophenylsulfonyl group.

    N-((4-Methylphenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine: Contains a methyl group instead of a nitro group.

Properties

IUPAC Name

tert-butyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6S/c1-15(2,3)24-14(19)16-8-10-17(11-9-16)25(22,23)13-6-4-12(5-7-13)18(20)21/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYGSFIGPKAOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diisopropylethylamine (7.8 ml, 45 mmol) was added in one portion to a stirred solution of piperazine-1-carboxylic acid tert-butyl ester (7.6 g, 41 mmol) in DCM (100 ml) at room temperature. To this mixture was added 4-nitrophenyl sulfonyl chloride (10.0 g, 45 mmol) in one portion and the mixture was stirred at room temperature under a nitrogen atmosphere for 1 hour. After this time the mixture was diluted with DCM (50 ml) and washed with water (100 ml), saturated NaHCO3 (100 ml) and HCl (100 ml, 2M). The organic layer was separated, dried (MgSO4), filtered and concentrated under vacuum to give the title compound (14.9 g, 89% yield) as a white solid. δH (500 MHz, DMSO) 8.45 (2H, d), 7.97 (2H, d), 3.34 (4H, obscured), 2.96-2.92 (4H, m), 1.33 (9H, s). Tr=1.91 min m/z (ES+) ([(M−100)+H]+) 272.
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
89%

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